3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-カルボン酸

説明

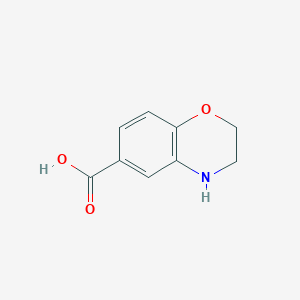

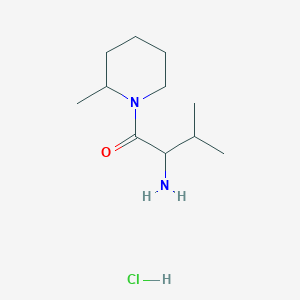

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 . It is a weak acid that can react with bases to form salts .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature. One efficient synthesis method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . Another method involves a chiral phosphoric acid (CPA) catalyzed transition metal/oxidant free synthesis of chiral 2 H -1,4-benzoxazines through enantioselective desymmetrization of prochiral oxetanes .Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7 (10 (12)13)6-8 (9)11/h2-3,6H,4-5H2,1H3, (H,12,13) . This indicates the presence of a benzoxazine ring in the molecule.Chemical Reactions Analysis

The reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides . This fact was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride .Physical And Chemical Properties Analysis

The molecular weight of 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 193.16 . It is a solid substance .科学的研究の応用

新規誘導体の合成

3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-カルボン酸は、新規N-(3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)置換スルホンアミド誘導体の合成に使用されます . これらの誘導体は、生物学的用途において重要な合成中間体であることがわかっています .

抗菌作用

3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-カルボン酸の誘導体は、抗菌剤としての可能性を示しています . 既存の抗生物質に対する耐性が高まっているため、新しい抗菌剤の開発は喫緊の課題です .

抗がん作用

3,4-ジヒドロ-2H-1,4-ベンゾキサジン骨格をベースにした一連の化合物が、潜在的な抗がん剤として合成されました . これらのアナログは、さまざまな癌細胞株に対して中程度の活性から良好な活性を示しました .

構造活性相関研究

3,4-ジヒドロ-2H-1,4-ベンゾキサジン誘導体の構造活性相関解析の結果、環Aと環Bにヒドロキシル基を導入すると、生物活性に有益であることが示されました . 環Cにパラアミノ基を有すると、活性が大幅に向上しました .

抗真菌作用

3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-カルボン酸誘導体は、抗真菌作用を含む幅広い生物活性を示しています .

工業用途

3,4-ジヒドロ-1,3-ベンゾキサジンは、加熱によって重合して熱硬化性樹脂を与える興味深い複素環式化合物です . これらの樹脂は、航空機部品の鋳造から接着剤まで、幅広い用途があります .

Safety and Hazards

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is classified as Acute Tox. 4 Oral according to GHS07 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust, mist, spray, and contact with skin and eyes . It should be stored in a well-ventilated place, away from fire sources and oxidizers .

特性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBZPKNGZROQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695257 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918789-44-3 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing nitro derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid?

A1: The synthesis of 7-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and 8-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, as described in the research paper [], is significant for several reasons. Introducing nitro groups to the core structure can significantly alter the molecule's physicochemical properties, potentially influencing its reactivity, solubility, and interactions with biological targets. These modifications are crucial for exploring structure-activity relationships (SAR) and understanding how different substituents on the benzoxazine scaffold influence its potential biological activities. This knowledge is valuable in medicinal chemistry for designing and developing new drug candidates or optimizing existing ones.

Q2: How was the structure of the synthesized nitro derivatives confirmed in the study?

A2: The research employed a combination of spectroscopic techniques and elemental analysis to confirm the structures of the synthesized nitro derivatives []. Infrared (IR) spectroscopy provided information about the functional groups present in the molecules. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy offered insights into the arrangement of hydrogen atoms within the molecules. Liquid Chromatography-Mass Spectrometry (LC/MS) analysis was utilized to determine the molecular weight and purity of the synthesized compounds. Finally, elemental analysis verified the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compounds, further confirming their structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)

![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)

![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)

![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)

![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)

![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)

![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)